molecular formula C16H13N3O2S3 B2814428 4-methyl-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 1219845-21-2

4-methyl-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2814428
CAS No.: 1219845-21-2
M. Wt: 375.48
InChI Key: YQHCXRFZZLNBGX-UHFFFAOYSA-N
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Description

4-methyl-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13N3O2S3 and its molecular weight is 375.48. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S3/c1-10-7-13(22-8-10)14(21)17-15-18-19-16(24-15)23-9-12(20)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHCXRFZZLNBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the critical steps and optimal conditions for synthesizing 4-methyl-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide?

The synthesis involves multi-step reactions, including:

  • Thiadiazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in POCl₃ or other dehydrating agents .
  • Thioether linkage : Coupling of the thiadiazole intermediate with 2-oxo-2-phenylethylthiol via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine to stabilize reactive intermediates .
  • Amide bond formation : Reaction of the thiophene-2-carboxylic acid derivative with the thiadiazol-2-amine intermediate using coupling agents (e.g., HATU or DCC) .
    Optimal conditions : Solvent choice (e.g., DMF or acetonitrile), temperature control (60–90°C), and reaction time (3–6 hours) are critical for yields >70% .**

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of key functional groups (e.g., thiophene protons at δ 6.8–7.5 ppm, amide carbonyl at ~δ 165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and thiadiazole ring vibrations .
  • X-ray crystallography : Resolves stereochemical ambiguities in the thiadiazole-thiophene core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from:

  • Variability in substituent effects : Minor structural changes (e.g., methoxy vs. fluorine substituents) alter binding affinities .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or solvent systems (DMSO concentration) impact activity .
    Methodological solutions :
  • Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., halogenation at the phenyl ring) to isolate bioactivity trends .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict target interactions (e.g., EGFR kinase or COX-2) and validate with enzyme inhibition assays .

Q. What strategies optimize the compound’s reaction efficiency and purity during scale-up?

  • Solvent optimization : Replace high-boiling solvents (DMF) with alternatives like THF or ethyl acetate to simplify post-reaction purification .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Chromatographic techniques : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile) to isolate >95% pure batches .

Q. How do electronic effects of substituents influence the compound’s reactivity and stability?

  • Electron-withdrawing groups (EWGs) : Chlorine or nitro groups at the phenyl ring increase electrophilicity of the thiadiazole sulfur, enhancing nucleophilic substitution rates but reducing hydrolytic stability .
  • Electron-donating groups (EDGs) : Methoxy groups stabilize the thiophene-carboxamide moiety via resonance, improving thermal stability but slowing reaction kinetics .
    Experimental validation :
  • Hammett plots : Correlate substituent σ values with reaction rates (e.g., thioether formation) .
  • Accelerated stability studies : Monitor degradation under acidic (pH 3) and oxidative (H₂O₂) conditions via LC-MS .

Mechanistic and Functional Studies

Q. What is the proposed mechanism of action for this compound’s antimicrobial activity?

  • Target hypothesis : Inhibition of bacterial dihydrofolate reductase (DHFR) via competitive binding to the pterin pocket, supported by docking studies .
  • Validation :
    • MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, showing IC₅₀ values <10 µg/mL .
    • Enzyme inhibition : Measure DHFR activity reduction in cell lysates using NADPH oxidation assays .

Q. How can researchers design experiments to evaluate the compound’s potential in anticancer drug discovery?

  • In vitro screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
  • In vivo models : Administer the compound (10–50 mg/kg) in xenograft mice and monitor tumor volume reduction .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Artifact identification : Compare NMR spectra for unexpected peaks (e.g., solvent residues or oxidation byproducts) .
  • Batch-to-batch reproducibility : Implement strict anhydrous conditions and argon atmosphere during synthesis .
  • Advanced analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiadiazole-thiophene region .

Application in Drug Development

Q. What pharmacokinetic parameters should be prioritized for preclinical studies?

  • Absorption : Measure logP values (target: 2–3) to optimize membrane permeability .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction (>5% for efficacy) .

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